molecular formula C18H20N2O3 B2420506 N-(furan-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide CAS No. 899755-41-0

N-(furan-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide

Cat. No.: B2420506
CAS No.: 899755-41-0
M. Wt: 312.369
InChI Key: FLOYWWCYZVFMJJ-UHFFFAOYSA-N
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Description

N-(furan-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide is an organic compound that belongs to the class of piperidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide typically involves the following steps:

    Formation of the furan-2-carbonyl chloride: This can be achieved by reacting furan-2-carboxylic acid with thionyl chloride under reflux conditions.

    Acylation of piperidine: The furan-2-carbonyl chloride is then reacted with piperidine in the presence of a base such as triethylamine to form N-(furan-2-carbonyl)piperidine.

    Introduction of the p-tolyl group: The final step involves the reaction of N-(furan-2-carbonyl)piperidine with p-tolyl isocyanate to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The p-tolyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Halogenated or nitrated derivatives of the p-tolyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(furan-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The furan ring and piperidine moiety could play crucial roles in binding to these targets.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-carbonyl)-N-phenylpiperidine-1-carboxamide: Similar structure but with a phenyl group instead of a p-tolyl group.

    N-(furan-2-carbonyl)-N-(m-tolyl)piperidine-1-carboxamide: Similar structure but with a m-tolyl group instead of a p-tolyl group.

Uniqueness

N-(furan-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-(furan-2-carbonyl)-N-(4-methylphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-14-7-9-15(10-8-14)20(17(21)16-6-5-13-23-16)18(22)19-11-3-2-4-12-19/h5-10,13H,2-4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOYWWCYZVFMJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C(=O)C2=CC=CO2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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